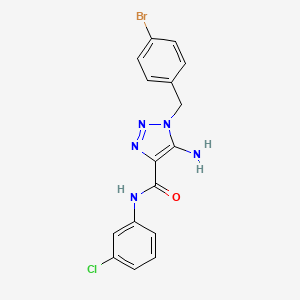

![molecular formula C7H4BrF3N4 B2508546 8-溴-5-(三氟甲基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 2088975-64-6](/img/structure/B2508546.png)

8-溴-5-(三氟甲基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

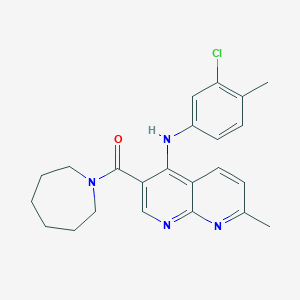

The compound "8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyridine core, which is a bicyclic heterocycle. This core structure is known for its utility in medicinal chemistry as a privileged motif for lead-like compound design. The presence of bromo and trifluoromethyl groups suggests that this compound could serve as a versatile intermediate for further chemical modifications, potentially enhancing its pharmacological properties.

Synthesis Analysis

The synthesis of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This method could potentially be adapted for the synthesis of "8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine" by choosing appropriate starting materials and reaction conditions to introduce the trifluoromethyl group at the desired position on the triazolopyridine core .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single-crystal X-ray analysis, which provides an unambiguous determination of the arrangement of atoms within the molecule. Although the exact structure of "8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine" is not provided, it is likely that the core structure would be similar to the confirmed structures of its analogues, with the additional substitution of a trifluoromethyl group .

Chemical Reactions Analysis

Compounds with halogen functionalities, such as bromine, on the pyrimidine nucleus are known to be versatile synthetic intermediates. They can undergo various chemical reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution. These reactions allow for the easy diversification of the core structure, which could be applied to "8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine" for the development of novel compounds with potential therapeutic applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine" are not detailed in the provided papers, the properties of similar compounds can be inferred. The C-5-substituted analogues of the [1,2,4]triazolopyrimidine chemotype are stable, allowing for their isolation in pure form. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its metabolic stability and reactivity. The bromine atom provides a site for further chemical reactions, which can be exploited in synthetic chemistry to create a diverse array of derivatives .

科学研究应用

除草剂活性

与8-溴-5-(三氟甲基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺相似的化合物,例如N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺衍生物,已被合成,并且发现以低施用量对广泛的植被具有显著的除草剂活性。这表明在农业中控制杂草生长具有潜在的应用 (Moran, 2003)。

合成多样性

该分子的结构,特别是其卤素官能团,使其成为进一步化学多样化的通用中间体。研究表明,此类化合物可以经历各种化学转化,如氧化环化、重排和交叉偶联,展示了它们在合成有机化学中的潜力 (Tang, Wang, Li, & Wang, 2014)。

抗增殖活性

在药物化学领域,[1,2,4]三唑并[1,5-a][1,3,5]三嗪的衍生物,一个与8-溴-5-(三氟甲基)-[1,2,4]三唑并[1,5-a]吡啶-2-胺密切相关的类别,对各种癌细胞系显示出有希望的抗增殖活性。这表明在开发抗癌剂中具有潜在用途 (Dolzhenko et al., 2008)。

有机合成

该化合物所属的1,2,4-三唑并[1,5-a]吡啶骨架在有机合成中具有重要意义。它可以通过无金属氧化N-N键形成有效合成,表明其易于制备用于各种研究应用 (Zheng et al., 2014)。

抗真菌活性

[1,2,4]三唑并[1,5-a]吡啶的衍生物,例如那些含有三氟甲基部分的衍生物,表现出较弱的抗真菌特性。这表明在开发抗真菌剂或作为更有效衍生物的起点方面具有可能的应用 (Yang et al., 2015)。

属性

IUPAC Name |

8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCKNYWKHBWFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=NN2C(=C1)C(F)(F)F)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)